
chloroiridium(2+);2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloroiridium(2+);2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine is a complex organometallic compound that features iridium as the central metal ion. This compound is known for its unique chemical properties, including high thermal stability and luminescence, making it valuable in various scientific and industrial applications.
Wirkmechanismus
Target of Action
It is known to be a precursor to a wide range of oled emitters .
Result of Action
The result of the action of Di-µ-chlorotetrakis[3,5-difluoro-2-(5-fluoro-2-pyridinyl-N)phenyl-C]diiridium is the formation of OLED emitters . These emitters are responsible for the light production in OLED devices.
Safety and Hazards
The safety data sheet indicates that this compound should be handled under inert gas. It should not get in eyes, on skin, or on clothing. If it gets in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do, then continue rinsing. The compound should be stored in a well-ventilated place and kept tightly closed. The contents should be stored under inert gas .
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of chloroiridium(2+);2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine typically involves the coordination of iridium with 2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine ligands. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation. The process involves the following steps:
Ligand Preparation: The 2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine ligand is synthesized through a series of organic reactions, including halogenation and coupling reactions.
Coordination Reaction: The ligand is then reacted with an iridium precursor, such as iridium(III) chloride hydrate, in the presence of a suitable solvent like dichloromethane. The reaction mixture is stirred under an inert atmosphere, typically nitrogen or argon, at elevated temperatures to facilitate the coordination process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The compound is often purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Chloroiridium(2+);2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of iridium.
Reduction: It can be reduced to lower oxidation states, often using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the 2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often use solvents like acetonitrile or dichloromethane under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium(IV) complexes, while reduction can produce iridium(I) complexes.
Wissenschaftliche Forschungsanwendungen
Chloroiridium(2+);2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Biology: The compound’s luminescent properties make it useful in bioimaging and as a probe in fluorescence microscopy.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: It is employed in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its high luminescence efficiency.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2-phenylpyridinato)iridium(III): Known for its use in OLEDs.
Bis(2-phenylpyridinato)iridium(III) acetylacetonate: Another luminescent iridium complex used in optoelectronics.
Iridium(III) chloride hydrate: A common precursor in the synthesis of various iridium complexes.
Uniqueness
Chloroiridium(2+);2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine stands out due to its unique combination of high thermal stability, luminescence, and versatility in chemical reactions. Its specific ligand structure imparts distinct electronic properties, making it particularly effective in applications requiring high luminescence efficiency and stability.
Eigenschaften
IUPAC Name |
chloroiridium(2+);2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C11H5F3N.2ClH.2Ir/c4*12-7-1-3-9(10(14)5-7)11-4-2-8(13)6-15-11;;;;/h4*1-2,4-6H;2*1H;;/q4*-1;;;2*+3/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPYLIYAPWLOTI-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1F)C2=C(C=C(C=[C-]2)F)F.Cl[Ir+2].Cl[Ir+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H20Cl2F12Ir2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1288.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
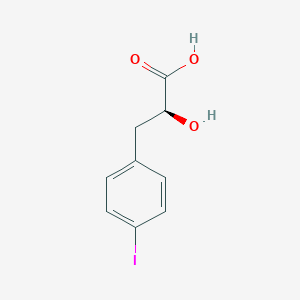
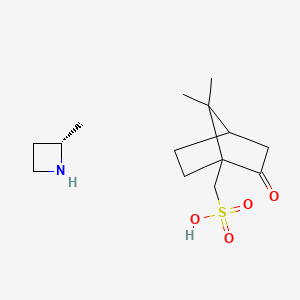
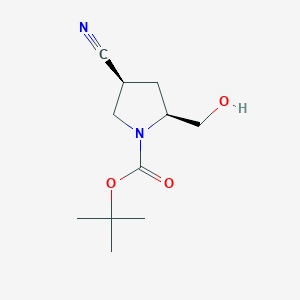
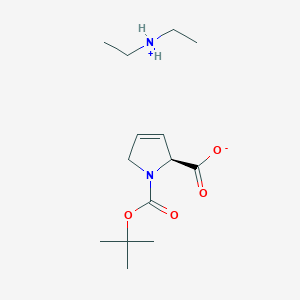
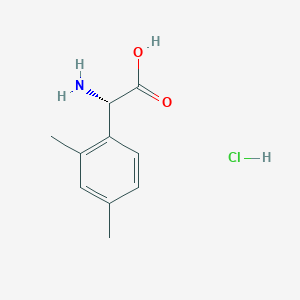
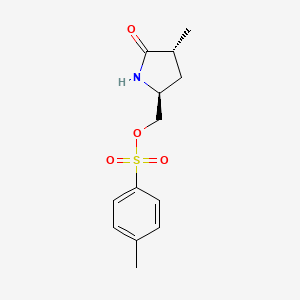
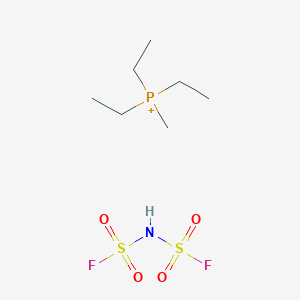


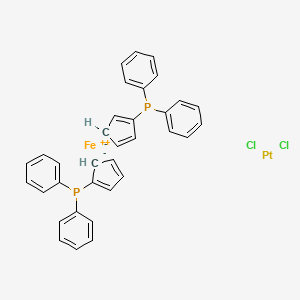
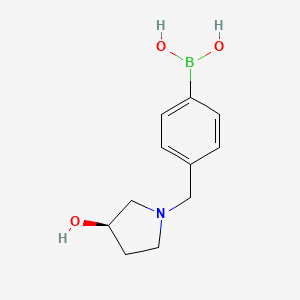
![(3aR,3a'R,8aS,8a'S)-2,2'-(Cyclohexane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B6296065.png)
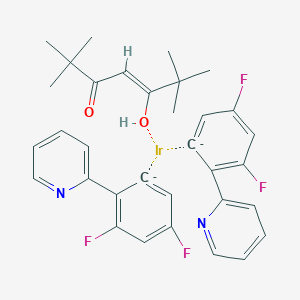
![6-Ethoxy-[1,5]naphthyridin-4-ol](/img/structure/B6296072.png)
